3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Description
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with cyclopropyl and pyrrolidin-2-yl groups. The oxadiazole ring is known for its stability and role in modulating biological activity, particularly in medicinal chemistry. The cyclopropyl group enhances metabolic stability due to its rigid, non-planar structure, while the pyrrolidine moiety (a five-membered secondary amine) contributes to solubility and target binding via hydrogen bonding .
Molecular Formula: C₉H₁₃ClN₃O (calculated from for a related compound)
Molecular Weight: ~217.7 g/mol (based on analogues in )
Key Features:
- Stereochemical complexity (one defined stereocenter in pyrrolidine).
- Hydrochloride salt improves solubility for pharmaceutical applications.
Properties
IUPAC Name |
3-cyclopropyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.ClH/c1-2-7(10-5-1)9-11-8(12-13-9)6-3-4-6;/h6-7,10H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRQNJBEPNAJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C9H13N3O
- Molecular Weight : 179.22 g/mol
- CAS Number : CB61727883
Biological Activity Overview
The biological activities of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride have been primarily studied in the context of its anticancer properties. This compound has shown promise in various assays targeting different cancer cell lines.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit potent anticancer effects. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis and inhibit the growth of cancer cells.
The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation.
The biological activity of this compound is linked to its ability to modulate various cellular pathways:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle in the S phase in specific cancer cell lines, preventing further proliferation.
- Enzyme Inhibition : Similar compounds have been reported to inhibit enzymes such as EGFR and Src, which are critical in cancer progression.
Case Studies
Several studies have explored the efficacy of 3-Cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride:
- Study on MCF7 Cells : A recent study demonstrated that this compound significantly reduced cell viability in MCF7 cells with an IC50 value of approximately 0.2757 µM. This indicates a strong potential for further development as an anticancer agent .
- Comparative Analysis with Standard Drugs : In comparative studies against established anticancer drugs like doxorubicin and erlotinib, derivatives of oxadiazoles showed enhanced potency and lower IC50 values, suggesting they may serve as effective alternatives or adjuncts in cancer therapy .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that oxadiazole derivatives possess antimicrobial properties. Studies have shown that 3-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases .
- Anticancer Potential : Some oxadiazole derivatives have been reported to inhibit cancer cell proliferation. The specific mechanism of action for 3-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is under investigation, but its structural features may allow it to interact with cancer-related targets .
Neuroscience
Research has explored the potential neuroprotective effects of this compound. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Substituent Effects on Pharmacological and Physicochemical Properties
Cyclopropyl vs. Isopropyl () :
- Cyclopropyl : Offers rigidity and metabolic stability due to its strained ring, reducing oxidative metabolism .
Pyrrolidine vs. Piperidine () :
- Pyrrolidine (5-membered) : Favors compact binding pockets (e.g., neurotransmitter receptors).
- Piperidine (6-membered) : Provides conformational flexibility for targeting enzymes like acetylcholinesterase; used in agrochemicals for broader pest targeting .
Methoxy Substitution () :
- The 4-methoxy group on pyrrolidine enhances water solubility via polar interactions, critical for oral bioavailability in drug candidates. However, it may reduce membrane permeability due to increased polarity.
Cyclobutyl vs. Cyclopropyl () :
- This modification is leveraged in crop protection agents for prolonged environmental stability .
Preparation Methods
Key Methodologies:
- Amidoxime-based cyclization:
Reacting amidoximes with acyl chlorides or activated carboxylic acids (using coupling reagents like EDC, DCC, CDI, TBTU, or T3P) under reflux conditions to form the oxadiazole ring.
Reaction example:
$$
\text{Amidoxime} + \text{Acyl chloride} \xrightarrow{\text{Base, heat}} \text{Oxadiazole}
$$ - Heterocyclization with carbodiimides:
Using carbodiimide reagents (e.g., EDC·HCl) in solvent systems like DMSO at room temperature to facilitate cyclization, offering regioselectivity and higher yields.
Limitations:
- Long reaction times
- Use of volatile organic solvents
- Purification challenges due to side products
Synthesis of the Cyclopropyl and Pyrrolidinyl Substituents
The key substituents—cyclopropyl and pyrrolidinyl groups—are introduced either via nucleophilic substitution or cycloaddition reactions.
Cyclopropyl Group Introduction:
- Typically achieved through cyclopropanation of suitable precursors or via nucleophilic substitution on halogenated intermediates.
- Method:
Reaction of a suitable precursor (e.g., halogenated aromatic or heteroaryl compounds) with cyclopropylmetal reagents or diazo compounds under catalytic conditions.
Pyrrolidin-2-yl Group Attachment:
- Method:
Nucleophilic substitution of activated intermediates (e.g., halides) with pyrrolidine derivatives, often in the presence of bases such as sodium hydride or potassium tert-butoxide. - Reaction conditions:
- Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF)
- Temperature: Ambient to slightly elevated (~25°C to 50°C)
Assembly of the Final Molecule
The final step involves coupling the heterocyclic core with the substituents:
Cyclization of Amidoximes with Carboxylic Derivatives:
- Using activated carboxylic acids (methyl or ethyl esters) in the presence of bases (NaOH, KOH) and solvents like DMSO at room temperature, as demonstrated by Baykov et al. (2017).
- This method provides a one-pot synthesis for the oxadiazole ring with diverse substituents.
Incorporation of the Pyrrolidin-2-yl Group:
- Achieved via nucleophilic substitution on the oxadiazole intermediate, often employing pyrrolidine in the presence of catalysts or bases.
Formation of Hydrochloride Salt:
- The free base is converted into its hydrochloride salt by treatment with hydrochloric acid in ethanol or other solvents, followed by purification.
Data Table Summarizing Key Preparation Methods
| Method | Starting Materials | Reagents & Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime cyclization with acyl chlorides | Amidoximes, acyl chlorides | Base (NaOH), DMSO, room to reflux | High regioselectivity, versatile | Long reaction times, purification issues |
| Carbodiimide-mediated cyclization | Acylhydrazides, carbodiimides | EDC·HCl, DMSO, room temperature | High yields, regioselectivity | Cost of reagents, scale-up challenges |
| One-pot amidoxime + ester reaction | Amidoximes, methyl/ethyl esters | NaOH/DMSO, room temperature | Simple, moderate to high yields | Moderate reaction times |
| Photoredox [3+2]-cycloaddition | Disubstituted azirines, nitrosoarenes | Visible light, organic dye catalysts | Green, mild conditions | Moderate yields, specialized equipment |
Notes and Recommendations for Laboratory Synthesis
- Purity of starting materials is critical for high yield and purity.
- Reaction monitoring via TLC or NMR is recommended to optimize reaction times.
- Purification typically involves column chromatography or recrystallization.
- Safety considerations: Use of acyl chlorides and carbodiimides requires proper handling due to their corrosive and toxic nature.
Q & A
Q. What are the optimal synthetic routes for 3-cyclopropyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves cyclization of amidoxime precursors with carboxylic acid derivatives or cyclopropylamine intermediates. Key parameters include:
- Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes) while maintaining yields >75% .
- Use of phosphorus oxychloride as a dehydrating agent for cyclopropane ring formation .
- Solvent optimization (e.g., dichloromethane or ethanol) and temperature control (60–80°C) to minimize side products . Yield improvements are achieved via continuous flow reactors in scaled-up protocols .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assigns cyclopropyl protons (δ 1.2–1.5 ppm) and pyrrolidine N–H signals (δ 2.8–3.1 ppm) .
- IR spectroscopy : Confirms oxadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H bands at 2500–3000 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 226.0845) .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- Antimicrobial assays : Use Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) in broth microdilution (MIC values <50 µg/mL indicate potency) .
- Cytotoxicity testing : Employ MTT assays on HEK-293 cells to assess IC₅₀ values, ensuring selectivity indices >10 for therapeutic potential .
- Enzyme inhibition : Screen against COX-2 or β-lactamase via fluorometric assays, comparing inhibition to reference drugs (e.g., celecoxib) .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclopropyl vs. piperidine substituents) affect bioactivity?
Methodological Answer:
- SAR studies show cyclopropyl groups enhance metabolic stability compared to bulkier substituents (e.g., piperidine in the analog 3-cyclopropyl-5-(piperidin-4-yl)-1,2,4-oxadiazole) .
- Electron-withdrawing groups (e.g., fluorine at pyrrolidine’s 4-position) improve antibacterial activity by 2–3-fold .
- Computational Hammett plots correlate substituent σ-values with logP to optimize pharmacokinetics .
Q. What computational tools are suitable for analyzing electronic properties and binding modes?
Methodological Answer:
- Multiwfn : Maps electrostatic potential (ESP) surfaces to predict nucleophilic/electrophilic sites (e.g., oxadiazole ring’s electron-deficient C5 position) .
- Molecular docking (AutoDock Vina) : Simulate interactions with bacterial FabH enzyme (PDB: 1HNJ), identifying hydrogen bonds with Thr³⁰⁷ and hydrophobic contacts .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Aggregate data from analogs (e.g., 3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride) to identify trends in IC₅₀ variability .
- Dose-response curve normalization : Use Z-factor metrics to distinguish true activity from assay noise .
- Proteomics profiling : Compare compound effects on E. coli membrane proteins vs. cytoplasmic targets via 2D gel electrophoresis .
Q. What strategies enhance solubility and stability of the hydrochloride salt in aqueous media?
Methodological Answer:
Q. What mechanistic insights exist for its anti-inflammatory activity?
Methodological Answer:
- COX-2 inhibition : Radioligand binding assays show competitive inhibition (Ki = 0.8 µM), comparable to indomethacin .
- NF-κB pathway modulation : Western blotting confirms reduced p65 phosphorylation in LPS-stimulated macrophages at 10 µM .
- ROS scavenging : Measure decreased malondialdehyde (MDA) levels in RAW 264.7 cells via TBARS assay .
Q. Tables
| Biological Activity Summary | Assay System | Results |
|---|---|---|
| Antibacterial (MIC) | S. aureus (ATCC 25923) | 12.5 µg/mL |
| Cytotoxicity (IC₅₀) | HEK-293 cells | >100 µg/mL |
| COX-2 inhibition (IC₅₀) | Human recombinant enzyme | 0.9 µM |
Q. Notes
- Avoid abbreviations; use full chemical names (e.g., "1,2,4-oxadiazole").
- For reproducibility, cite reaction conditions (solvent, temperature, catalysts) explicitly.
- Cross-validate computational predictions with experimental data to resolve contradictions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
